1-Naphthol is a natural product found in Selaginella sinensis, Juglans nigra, and Magnolia liliiflora with data available.
1-naphthol (1N) is a metabolite of carbaryl and naphthalene that is an intermediate in Metabolism of xenobiotics by cytochrome P450. It is generated by spontaneous reaction from (1R,2S)-Naphthalene epoxide then is it converted to 1,4-Dihydroxynaphthalene. Although 1-Naphthol is not persistent in the body, a single urine sample may adequately predict exposure over several months to chlorpyrifos, which is a broad-spectrum organophosphate insecticide. In adult men, TCPY and 1N were associated with reduced testosterone levels (A3198, A3199).
1-Naphthol
CAS No.: 90-15-3
Cat. No.: VC21339755
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 90-15-3 |
---|---|
Molecular Formula | C10H8O |
Molecular Weight | 144.17 g/mol |
IUPAC Name | naphthalen-1-ol |
Standard InChI | InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
Standard InChI Key | KJCVRFUGPWSIIH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2O |
Appearance | Pale Pinkish Brown Solid |
Boiling Point | 288 °C 279.00 to 280.00 °C. @ 760.00 mm Hg |
Colorform | Yellow monoclinic needles from water Colorless prisms (from toluene) |
Flash Point | 153 °C (open cup) |
Melting Point | 96 °C 94.00 to 95.00 °C. @ 760.00 mm Hg |
Chemical Structure and Properties
1-Naphthol is an organic compound derived from naphthalene with the molecular formula C₁₀H₈O and a molecular weight of 144.17 g/mol . It is characterized by a naphthalene ring structure with a hydroxyl group (-OH) attached at the first carbon position, distinguishing it from its isomer 2-naphthol (β-naphthol), which has the hydroxyl group at the second carbon position . The structural configuration of 1-naphthol classifies it as a naphthalene homologue of phenol, with the hydroxyl group exhibiting greater reactivity than in simple phenols .
Physical Properties
1-Naphthol presents as a light grey to brown solid with an unpleasant phenolic odor . The compound exhibits notable vapor volatility and sublimation properties . When exposed to air or light, 1-naphthol tends to darken, indicating its sensitivity to environmental conditions . An interesting physical characteristic is its ability to evaporate with water vapor despite being insoluble in water itself . 1-Naphthol also possesses fluorescent properties, which contribute to its utility in certain analytical applications .
Solubility Profile
Production Methods
The production of 1-naphthol has evolved significantly over the years, with several industrial and laboratory methods currently employed to synthesize this compound.
Historical Production Methods
Historically, 1-naphthol was produced via caustic fusion of naphthalene-1-sulfonic acid . This method, while effective, was eventually superseded by more efficient processes developed by I.G. Farbenindustrie, which involved the hydrolysis of 1-naphthylamine with aqueous 22% sulfuric acid at 200°C under pressure in lead-lined autoclaves .
Modern Synthetic Routes
Currently, 1-naphthol is prepared by several industrial routes. One primary method involves the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to the amine and subsequent hydrolysis :
C₁₀H₈ + HNO₃ → C₁₀H₇NO₂ + H₂O
C₁₀H₇NO₂ + 3H₂ → C₁₀H₇NH₂ + 2H₂O
C₁₀H₇NH₂ + H₂O → C₁₀H₇OH + NH₃
Biocatalytic Production
Recent research has explored biocatalytic approaches for 1-naphthol production. Whole-cell biocatalysis using Escherichia coli TG1 expressing TOM-Green has been investigated for the oxidation of naphthalene to 1-naphthol . Studies have demonstrated that biphasic media significantly improve 1-naphthol production compared to aqueous media alone, with an eightfold enhancement reported .
Chemical Reactions
1-Naphthol exhibits diverse chemical reactivity, making it valuable in various synthesis pathways.
Tautomeric Behavior
One of the defining characteristics of 1-naphthol is its tautomerism, which results in the presence of a small amount of the keto tautomer in equilibrium with the enol form . This tautomeric behavior explains several of its chemical reactions, including the Bucherer reaction, which involves the ammonolysis of 1-naphthol to produce 1-aminonaphthalene .
Electrophilic Substitution
The 4-position of 1-naphthol is particularly susceptible to electrophilic attack, a regioselectivity that is exploited in the preparation of diazo dyes using diazonium salts . Reduction of these diazo derivatives yields 4-amino-1-naphthol, which serves as an intermediate in further synthetic pathways .
Biodegradation Pathway
1-Naphthol biodegrades through the formation of 1-naphthol-3,4-oxide, which subsequently converts to 1,4-naphthoquinone . This biodegradation pathway is significant for understanding the environmental fate of this compound.
Applications and Uses
1-Naphthol finds application across multiple industries due to its versatile chemical properties.
Pharmaceutical Precursor
In the pharmaceutical industry, 1-naphthol serves as a precursor to various medications including the beta-blocker nadolol, the antidepressant sertraline, and the anti-protozoan therapeutic atovaquone . These applications highlight the compound's importance in medicinal chemistry.
Agrochemical Applications
1-Naphthol is a key precursor in the synthesis of various insecticides, most notably carbaryl . Interestingly, it is also a metabolite of carbaryl, which has implications for biomonitoring studies .
Dye Production
The compound is widely used in dye manufacture, particularly in the production of azo dyes through coupling reactions . While these azo dyes derived from 1-naphthol are generally considered less useful than those from 2-naphthol, they still maintain industrial significance .
Biomarker Applications
Both 1-naphthol and 2-naphthol are used as biomarkers for livestock and humans exposed to polycyclic aromatic hydrocarbons . Research has identified associations between urinary 1-naphthol levels and several intermediate measures of male reproductive health, including sperm motility, serum testosterone levels, and sperm DNA damage .
Toxicological Profile
Understanding the toxicological properties of 1-naphthol is essential for its safe handling and use.
Health Effects
1-Naphthol is classified as toxic by ingestion and skin absorption . Ingestion of large amounts can cause nephritis, vomiting, diarrhea, circulatory collapse, anemia, convulsions, and in extreme cases, death . The compound is also a severe eye and skin irritant that can cause kidney irritation and injury to the cornea and lens of the eye .
Reproductive and Developmental Concerns
Research has identified 1-naphthol as an experimental teratogen with potential reproductive effects . Mutation data has been reported, suggesting potential genotoxic properties . These findings underscore the importance of careful handling and exposure control.
Research Developments
Recent scientific investigations have expanded our understanding of 1-naphthol's properties and potential applications.
Biphasic Biotransformation Systems
Research into biphasic biotransformation systems has shown promising results for enhancing 1-naphthol production. Studies using organic solvents such as lauryl acetate and dioctyl phthalate have demonstrated steady production rates of approximately 0.06 g/liter/h for 6 hours, with continued production at lower rates for up to 48 hours . These biphasic systems resulted in 1-naphthol concentrations approximately 10-fold higher (0.724 ± 0.03 g/liter) than conventional methods .
Environmental Health Research
Studies examining the relationship between urinary 1-naphthol and 2-naphthol levels have provided insights into exposure sources and potential health impacts . Since naphthalene is metabolized to both 1-naphthol and 2-naphthol, while carbaryl is primarily metabolized to 1-naphthol, the ratio of these metabolites can provide information about the source of exposure . This distinction is critical for accurately interpreting biomonitoring data and associated health effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume